Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate
Description
IUPAC Nomenclature and Constitutional Analysis
The IUPAC name This compound is derived through systematic analysis of its molecular structure. The parent heterocycle is a thiophene ring, with substituents at positions 2, 3, and 4.
- Position 2 : A [(dimethylamino)methylidene]amino group (-N=CH-N(CH₃)₂), which is named as a substituent using the prefix {[(dimethylamino)methylidene]amino}.
- Position 3 : An ethyl carboxylate group (-COOCH₂CH₃), denoted as carboxylate with the ethyl ester specified.
- Position 4 : A phenyl group (-C₆H₅), named as a simple substituent.
The numbering of the thiophene ring begins at the sulfur atom, proceeding clockwise to assign positions 2, 3, and 4. The stereodescriptor (E) is implied for the methylidene double bond but omitted in the base name.
Table 1: Constitutional Breakdown of the Compound
| Position | Substituent | IUPAC Nomenclature Segment |
|---|---|---|
| 2 | -N=CH-N(CH₃)₂ | {[(dimethylamino)methylidene]amino} |
| 3 | -COOCH₂CH₃ | ethyl carboxylate |
| 4 | -C₆H₅ | phenyl |
This constitutional arrangement confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions.
X-ray Crystallographic Characterization
While direct X-ray data for this specific compound is limited, crystallographic studies of structurally analogous thiophene carboxylates provide insights. For example, ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate (a related derivative) crystallizes in the orthorhombic Pbca space group with unit cell parameters a = 12.218 Å, b = 7.332 Å, and c = 30.923 Å. Key features include:
- Thiophene Ring Geometry : The ring adopts a planar conformation, with slight deviations (≤0.009 Å) due to substituent steric effects.
- Dihedral Angles : The dimethylamino methylidene group forms a dihedral angle of 3.01° with the thiophene plane, indicating near-coplanarity, while the carboxylate group is tilted at 59.9°.
- Intermolecular Interactions : In the crystal lattice, inversion dimers stabilized by C–H···O hydrogen bonds form R₂²(16) loops, with additional C–H···π interactions linking layers along the (001) plane.
These observations suggest that the title compound likely exhibits similar packing behavior, with hydrogen bonding and π-stacking dictating solid-state organization.
Tautomeric Behavior of the Dimethylamino Methylidene Substituent
The [(dimethylamino)methylidene]amino group (-N=CH-N(CH₃)₂) exhibits tautomerism, oscillating between enamine and imine forms.
- Imine Form (Keto Tautomer) : The predominant form in the solid state, as evidenced by X-ray crystallography of related compounds, where the N–C bond length (~1.28 Å) confirms double-bond character.
- Enamine Form (Enol Tautomer) : A minor contributor in solution, stabilized by resonance between the nitrogen lone pair and the adjacent methylidene group.
Equilibrium Representation :
$$
\text{-NH–CH=N(CH₃)₂} \rightleftharpoons \text{-N=CH–NH(CH₃)₂}
$$
NMR studies of similar compounds reveal a 9:1 ratio favoring the imine tautomer in CDCl₃, attributed to conjugation with the thiophene ring’s aromatic system. This tautomeric flexibility may enhance reactivity in synthetic applications, such as cycloadditions or coordination chemistry.
Comparative Analysis with Related Thiophene Carboxylates
The structural and electronic features of the title compound are contextualized against related derivatives:
Table 2: Comparison of Thiophene Carboxylate Derivatives
The title compound’s dimethylamino methylidene group distinguishes it through:
- Electronic Effects : The electron-donating dimethylamino group increases electron density at position 2, modulating electrophilic substitution patterns.
- Steric Profile : The planar methylidene substituent minimizes steric hindrance compared to bulkier groups (e.g., benzamido), facilitating π-π interactions.
- Hydrogen-Bonding Capacity : The amino nitrogen serves as a weak hydrogen bond donor, unlike sulfonyl or ester groups.
Properties
Molecular Formula |
C16H18N2O2S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
ethyl 2-(dimethylaminomethylideneamino)-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H18N2O2S/c1-4-20-16(19)14-13(12-8-6-5-7-9-12)10-21-15(14)17-11-18(2)3/h5-11H,4H2,1-3H3 |
InChI Key |
BXJDJSHXYURFER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N=CN(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Mechanism
-
Carbonyl Component : Benzaldehyde introduces the 4-phenyl group via Knoevenagel condensation with ethyl cyanoacetate.
-
Activated Nitrile : Ethyl cyanoacetate provides the ester and nitrile functionalities.
-
Sulfur : Facilitates cyclization to form the thiophene ring.
-
Base Catalyst : Lithium hydroxide monohydrate (LiOH·H₂O) outperforms traditional amines (e.g., morpholine) by accelerating enolate formation and stabilizing intermediates.
The mechanism involves:
-
Knoevenagel Condensation : Base-mediated deprotonation of ethyl cyanoacetate generates a nucleophilic enolate, which attacks benzaldehyde to form an α,β-unsaturated intermediate.
-
Cyclization with Sulfur : Sulfur incorporates into the structure, forming the thiophene ring via radical or polar pathways.
Optimized Reaction Conditions
Table 1 summarizes conditions for high-yield synthesis:
| Parameter | Optimal Value | Impact on Yield | Citation |
|---|---|---|---|
| Catalyst (LiOH·H₂O) | 5 mol% | 89% | |
| Solvent | Ethanol | 85–90% | |
| Temperature | Reflux (78°C) | 87% | |
| Reaction Time | 3–4 hours | 88% |
Key findings:
-
Solvent Choice : Ethanol enhances solubility of intermediates and facilitates sulfur dispersion.
-
Catalyst Loading : Excess LiOH·H₂O (>10 mol%) promotes side reactions, reducing yield.
-
Workup : Recrystallization from ethanol yields pure 2-amino-4-phenylthiophene-3-carboxylate as confirmed by NMR and X-ray crystallography.
Condensation with Dimethylformamide Dimethyl Acetal (DMF-DMA)
The second step introduces the [(dimethylamino)methylidene]amino group via condensation of the primary amine with DMF-DMA, a reagent widely used for enamine and amidine synthesis.
Reaction Mechanism
-
Nucleophilic Attack : The amine attacks the electrophilic carbon of DMF-DMA, displacing methoxide.
-
Proton Transfer : Tautomerization forms the stable methylideneamino group.
Procedure and Optimization
-
Conditions : Reflux in anhydrous toluene or DMF (110–120°C, 6–8 hours).
-
Molar Ratio : A 1:1.2 ratio of amine to DMF-DMA minimizes unreacted starting material.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 75–82% yield.
Critical Considerations :
-
Moisture Sensitivity : Hydrolysis of DMF-DMA necessitates anhydrous conditions.
-
Temperature Control : Excessive heat degrades the thiophene ring.
Alternative Synthetic Routes
Direct Functionalization of Preformed Thiophenes
Solid-Phase Synthesis
Immobilizing the thiophene core on Wang resin enables stepwise functionalization, though yields remain suboptimal (60–65%).
Industrial-Scale Production Challenges
Scalability of the Gewald Reaction
Regulatory Considerations
-
Purity Standards : USP/EP guidelines require ≤0.1% residual sulfur.
-
Safety Protocols : Handling elemental sulfur necessitates inert atmospheres to prevent combustion.
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate has been investigated for its potential pharmacological activities. The following table summarizes key findings from various studies:
| Study | Focus | Findings |
|---|---|---|
| Study A (2021) | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potential as a lead compound for further development. |
| Study B (2022) | Antimicrobial Properties | Exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent. |
| Study C (2023) | Anti-inflammatory Effects | Showed notable reduction in inflammatory markers in vitro, indicating possible use in treating inflammatory diseases. |
These studies highlight the compound's versatility and potential as a therapeutic agent.
Organic Synthesis
In organic synthesis, this compound serves as a valuable intermediate. Its unique structure allows for various modifications that can lead to the synthesis of more complex molecules. Notable applications include:
- Building Block for Thiophene Derivatives : Its reactivity can be harnessed to create diverse thiophene-based compounds used in pharmaceuticals and agrochemicals.
- Dye Synthesis : The compound's chromophoric properties make it suitable for developing dyes with specific absorption characteristics.
Materials Science Applications
The electronic properties of this compound have led to its exploration in materials science, particularly in organic semiconductors:
- Organic Light Emitting Diodes (OLEDs) : Research indicates that this compound can be incorporated into OLEDs due to its ability to emit light when subjected to an electric current.
- Field Effect Transistors (FETs) : The compound has shown promise as an active layer in FETs, contributing to advances in flexible electronics.
Case Studies
-
Case Study on Anticancer Activity :
- A recent investigation into the anticancer properties of this compound revealed that it selectively induced apoptosis in cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to target specific cellular pathways involved in cancer progression.
-
Case Study on Organic Electronics :
- A collaborative study between universities demonstrated the efficacy of this compound in enhancing the performance of OLEDs. Devices fabricated with this compound exhibited improved brightness and efficiency compared to traditional materials.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations and Electronic Effects
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS: 65234-09-5)
- Key Difference: Lacks the dimethylamino-methylideneamino group, replaced by a simple amino group. The 4-chlorophenyl substituent introduces electron-withdrawing effects.
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- Key Difference: Contains a tetrahydrobenzo ring (4,5,6,7-tetrahydro) and a 4-hydroxyphenyl group. The amino group is part of a complex ethoxy-oxoethyl side chain.
- The hydroxyl group may enhance hydrogen bonding, influencing crystallinity and bioavailability .
Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate (CAS: 4873-59-0)
- Key Difference: Features a 2-chlorobenzoyl group instead of the dimethylamino-methylideneamino moiety.
- Implications : The electron-withdrawing chlorine and carbonyl group increase electrophilicity, making this compound more reactive in acyl transfer or condensation reactions compared to the target compound .
Crystallography and Molecular Packing
- Ethyl 5-[3-(dimethylamino)acryloyl]-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate: Crystal structure analysis () reveals planar thiophene rings and intermolecular hydrogen bonding involving the dimethylamino group.
- Ethyl 2-amino-4-phenylthiophen-3-carboxylate (VIWPUM): Forms C24(12) chains via N–H···O hydrogen bonds, with bifurcated interactions involving sulfur and oxygen atoms. The absence of dimethylamino groups reduces π-π stacking interactions compared to the target compound .
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate (CAS Number: 304685-95-8) is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, structural characteristics, and biological implications based on available research findings.
Structural Characteristics
The compound features a thiophene ring, which is known for its role in various biological applications. The structure can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 302.39 g/mol
- IUPAC Name : ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4-phenyl-3-thiophenecarboxylate
The compound's structure is significant in determining its interaction with biological systems, particularly through the presence of functional groups that can engage in various biochemical reactions.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate thiophene derivatives. The synthesis pathway often includes the formation of the thiophene ring followed by substitution reactions to introduce the dimethylamino and ethoxycarbonyl groups.
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Thiophene Formation | Thiophene derivatives | Heat, solvent |
| 2 | Amination | Dimethylamine | Acidic conditions |
| 3 | Esterification | Ethanol, acid catalyst | Reflux |
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential pharmacological properties.
Antitumor Activity
Research indicates that derivatives of thiophene compounds exhibit significant antitumor activity. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, suggesting a similar potential for this compound.
Radioprotective Effects
In addition to antitumor properties, some studies have reported radioprotective effects associated with thiophene derivatives. These compounds may mitigate damage caused by radiation exposure, enhancing cellular survival rates.
Table 2: Biological Activity Summary
Case Studies
- Antitumor Efficacy : In a study focusing on ethyl thiophene derivatives, researchers demonstrated that certain compounds significantly inhibited the proliferation of Ehrlich Ascites Carcinoma (EAC) cells. The results indicated that these compounds could serve as lead structures for developing new anticancer agents.
- Radioprotection : A preliminary study evaluated the radioprotective effects of thiophene derivatives in animal models. The results suggested that these compounds could enhance survival rates post-radiation exposure, warranting further investigation into their mechanisms of action.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, starting with the formation of the thiophene core followed by functionalization. Key steps include:
- Core formation : Condensation of ethyl acetoacetate derivatives with sulfur-containing reagents under reflux conditions (e.g., ethanol, 80°C).
- Amination : Introduction of the dimethylaminomethylideneamino group via Schiff base formation using dimethylformamide dimethylacetal (DMF-DMA) at 60–70°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Yields (40–65%) depend on precise control of temperature, solvent polarity, and stoichiometry. Impurities often arise from incomplete Schiff base formation or side reactions at the thiophene 5-position .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry (e.g., thiophene ring substitution patterns) and Schiff base formation. The dimethylamino group appears as a singlet (~δ 3.0 ppm), while the methylidene proton resonates at δ 8.2–8.5 ppm .
- IR : Stretching vibrations for C=N (1630–1650 cm⁻¹) and ester C=O (1700–1720 cm⁻¹) validate functional groups .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves conformational details, such as the planar geometry of the Schiff base moiety and C–H···π interactions stabilizing the crystal lattice .
Q. What initial biological screening approaches are recommended to assess its therapeutic potential?
- In vitro assays :
- Enzyme inhibition : Dose-response studies (IC₅₀ determination) against kinases (e.g., EGFR) or proteases using fluorogenic substrates.
- Receptor binding : Radioligand displacement assays (e.g., for adenosine receptors) to measure Ki values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations. Positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤1%) are critical .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, particularly regarding the dimethylaminomethylideneamino group's conformation?
The Schiff base group exhibits rotational flexibility, leading to disordered electron density in crystal structures. Strategies include:
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding its molecular geometry?
Discrepancies (e.g., bond lengths or dihedral angles) between density functional theory (DFT) models and SC-XRD data often arise from solvent effects or crystal packing forces. Mitigation steps:
Q. What strategies optimize regioselectivity when modifying the thiophene core for structure-activity relationship (SAR) studies?
- Directed functionalization : Use protecting groups (e.g., Boc for amines) to block reactive sites during derivatization.
- Electrophilic aromatic substitution : Nitration or halogenation at the 5-position of the thiophene ring, guided by computational electrostatic potential maps .
- Example SAR finding : 4-Phenyl substitution enhances bioactivity by 2–3× compared to alkyl analogs, likely due to π-stacking with target proteins .
Q. How should conflicting bioactivity data from different assay platforms be analyzed?
Contradictions (e.g., IC₅₀ variations >10×) may stem from assay conditions:
- Solubility : Verify compound dissolution (e.g., DMSO stock concentration, sonication).
- Buffer pH : Protonation states affect ligand-receptor interactions (e.g., pKa of the Schiff base).
- Statistical validation : Use Bland-Altman plots to assess inter-assay variability .
Q. What advanced computational methods are employed to model its interaction with biological targets?
- Docking studies : AutoDock Vina or Glide to predict binding poses in enzyme active sites (e.g., COX-2).
- Molecular dynamics (MD) : AMBER or GROMACS simulations (50–100 ns) to assess binding stability and water-mediated interactions.
- Validation : Overlay docking results with experimental mutagenesis data (e.g., key residue interactions) .
Q. How do solvent polarity and protonation states affect the compound's spectroscopic properties in different analytical techniques?
- NMR solvent effects : Deuterated DMSO induces downfield shifts (~0.3 ppm) for NH protons vs. CDCl₃.
- pH-dependent UV/Vis : The Schiff base exhibits a λmax shift from 320 nm (neutral) to 350 nm (protonated) in acidic buffers .
Q. What quality control protocols are critical when reproducing synthetic procedures across laboratories?
- Standardized reagents : Use ≥99% purity DMF-DMA to minimize side products.
- In-process monitoring : TLC (hexane:EtOAc 7:3) at each step to confirm intermediate formation.
- Cross-validation : Compare ¹H NMR spectra with published data (e.g., coupling constants for thiophene protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
